molecular formula C18H15N3O3S B5285523 N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide

N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide

Cat. No.: B5285523
M. Wt: 353.4 g/mol
InChI Key: VPUIWKZRUCYGFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific combination of a phenyl group, a pyridin-2-ylsulfamoyl group, and a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(20-15-6-2-1-3-7-15)14-9-11-16(12-10-14)25(23,24)21-17-8-4-5-13-19-17/h1-13H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUIWKZRUCYGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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